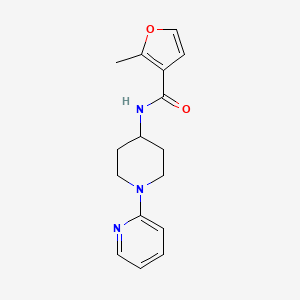
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide, also known as MTIP, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. MTIP is a selective antagonist of the dopamine D3 receptor, which plays a critical role in the regulation of reward, motivation, and addiction. In
作用機序
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. The mesolimbic pathway is involved in the regulation of reward, motivation, and addiction, while the mesocortical pathway is involved in cognitive and emotional processing. By blocking the dopamine D3 receptor, 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide may modulate the activity of these pathways, leading to therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has been shown to modulate the activity of the mesolimbic and mesocortical pathways, leading to various biochemical and physiological effects. In animal models, 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has been shown to reduce drug-seeking behavior and drug-induced reinstatement of drug-seeking behavior. It has also been shown to reduce anxiety-like behavior and improve cognitive function.
実験室実験の利点と制限
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has several advantages for lab experiments, including its high affinity and selectivity for the dopamine D3 receptor, its well-characterized mechanism of action, and its potential therapeutic applications in various neurological and psychiatric disorders. However, there are also limitations to its use in lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
将来の方向性
There are several future directions for the scientific research of 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide. One potential avenue of research is the development of new analogs of 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide with improved pharmacological properties. Another potential direction is the investigation of the therapeutic potential of 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide in other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Additionally, the use of 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide in combination with other drugs or therapies may lead to synergistic effects and improved therapeutic outcomes.
合成法
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide can be synthesized using a multistep process starting from 2-amino-4,5,6,7-tetrahydrobenzothiazole. The first step involves the formation of a tetrahydroindazole core followed by the introduction of a methyl group at the 1-position. The final step involves the introduction of a 2-methylpropanamide group at the 3-position of the tetrahydroindazole core. The synthesis of 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has been optimized to yield high purity and high yield.
科学的研究の応用
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which makes it a promising candidate for the treatment of addiction, depression, and schizophrenia. 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has also been shown to have anxiolytic and antidepressant-like effects in animal models.
特性
IUPAC Name |
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-8(2)12(16)14-10-5-4-6-11-9(10)7-13-15(11)3/h7-8,10H,4-6H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXFMWPPJSBCAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCCC2=C1C=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)

![2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7510669.png)
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7510675.png)

![N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)

![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)

![Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7510717.png)
![N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7510725.png)
![N,N-dimethyl-2-[methyl-(2-methylquinolin-4-yl)amino]acetamide](/img/structure/B7510734.png)